molecular formula C17H17N3O4S B4885441 N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B4885441
M. Wt: 359.4 g/mol
InChI Key: OBTOLAXSWQTRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as NBD-556, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. This compound has also been shown to act as a reactive oxygen species scavenger, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as DNA topoisomerases and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages as a research tool, including its potential anti-cancer properties and its ability to act as a fluorescent probe for detecting reactive oxygen species. However, there are also limitations to its use in lab experiments. This compound is a relatively complex molecule, which may make it difficult to synthesize and purify. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a research tool in other areas of scientific research.

Synthesis Methods

The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with N-(3-nitrophenyl)thiourea in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white solid with a melting point of 174-176°C.

Scientific Research Applications

N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in cells.

properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)19-17(25)18-13-4-3-5-14(11-13)20(22)23/h3-9,11H,2,10H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTOLAXSWQTRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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